Ethyl 2-(2-aminooxazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-aminooxazol-5-yl)acetate is a heterocyclic organic compound that features an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminooxazol-5-yl)acetate typically involves the reaction of ethyl acetoacetate with an appropriate amino compound under controlled conditions. One common method involves the cyclization of ethyl acetoacetate with 2-amino-2-oxazoline in the presence of a base, such as sodium ethoxide, to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminooxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .
Scientific Research Applications
Ethyl 2-(2-aminooxazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminooxazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-aminothiazol-5-yl)acetate: Similar structure but contains a thiazole ring instead of an oxazole ring.
Ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate: A closely related compound with slight variations in the oxazole ring structure.
Uniqueness
Ethyl 2-(2-aminooxazol-5-yl)acetate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
ZBEFXBJFVXIJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(O1)N |
Origin of Product |
United States |
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